Enantioselectivity in Meso-Aziridine Ring-Opening: 100% ee vs 14% ee for Classic Tetradentate Salen Cr(III)
The CrCl₃ complex of target ligand 10 catalyzes the ring-opening of N-2,4-dinitrobenzyl cyclopentene imine with TMSN₃ in acetone (5 mol% catalyst, room temperature) to afford the product in 100% enantiomeric excess (ee) with complete conversion within 3 hours. Under identical conditions, the classic tetradentate (salen)Cr(III) complex 1 yields only 14% ee and a turnover frequency below 1 h⁻¹ [1].
| Evidence Dimension | Enantioselectivity and catalytic turnover |
|---|---|
| Target Compound Data | ee 100%, 100% conversion in 3 h (5 mol% ligand 10-CrCl₃, acetone, rt) |
| Comparator Or Baseline | Chiral tetradentate (salen)Cr(III) complex 1: ee 14%, TOF <1 h⁻¹ |
| Quantified Difference | Δee = +86 percentage points; > 100-fold higher turnover frequency |
| Conditions | Substrate: N-2,4-dinitrobenzyl cyclopentene imine; nucleophile: TMSN₃; solvent: acetone; catalyst loading: 5 mol%; temperature: room temperature |
Why This Matters
A user who selects a generic salen ligand instead of the target indanol-based tridentate ligand will obtain racemic or nearly racemic product, rendering the synthesis unfit for chiral building-block applications.
- [1] Li, Z.; Fernández, M.; Jacobsen, E. N. Enantioselective Ring Opening of Meso Aziridines Catalyzed by Tridentate Schiff Base Chromium(III) Complexes. Org. Lett. 1999, 1 (10), 1611–1613. DOI: 10.1021/ol990992h. View Source
